2-(6-Chloro-7-(methoxycarbonyl)-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetic acid
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Overview
Description
2-(6-Chloro-7-(methoxycarbonyl)-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetic acid is a complex organic compound with a unique structure that includes a pyrrolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-7-(methoxycarbonyl)-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetic acid typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrolizine ring system, followed by the introduction of the chloro and methoxycarbonyl groups. The final step involves the addition of the oxoacetic acid moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-7-(methoxycarbonyl)-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: Halogen atoms such as chlorine can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(6-Chloro-7-(methoxycarbonyl)-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-7-(methoxycarbonyl)-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolizine derivatives and compounds with similar functional groups, such as:
- 2,3-Dihydro-1H-pyrrolizine-5-carboxylic acid
- 6-Chloro-7-(methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine
Uniqueness
What sets 2-(6-Chloro-7-(methoxycarbonyl)-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetic acid apart is its specific combination of functional groups and the resulting chemical properties. This unique structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H10ClNO5 |
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Molecular Weight |
271.65 g/mol |
IUPAC Name |
2-(2-chloro-1-methoxycarbonyl-6,7-dihydro-5H-pyrrolizin-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C11H10ClNO5/c1-18-11(17)6-5-3-2-4-13(5)8(7(6)12)9(14)10(15)16/h2-4H2,1H3,(H,15,16) |
InChI Key |
ZZVCLMMEPFDORU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCCN2C(=C1Cl)C(=O)C(=O)O |
Origin of Product |
United States |
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